molecular formula C9H13NO2S B3151330 [(4-Methanesulfonylphenyl)methyl](methyl)amine CAS No. 709649-56-9

[(4-Methanesulfonylphenyl)methyl](methyl)amine

Cat. No.: B3151330
CAS No.: 709649-56-9
M. Wt: 199.27 g/mol
InChI Key: FCSGUPZFOJUBOL-UHFFFAOYSA-N
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Description

(4-Methanesulfonylphenyl)methylamine is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is also known by its IUPAC name, N-methyl-N-[4-(methylsulfonyl)benzyl]amine . This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methylamine group.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonylphenyl)methylamine typically involves a multi-step reaction process. One common method starts with the reaction of 4-aminomethylbenzene with methanesulfonyl chloride to form 4-(methanesulfonyl)benzylamine . This intermediate is then subjected to N-methylation using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of (4-Methanesulfonylphenyl)methylamine follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonylphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, simpler amine derivatives, and various substituted amines .

Mechanism of Action

The mechanism of action of (4-Methanesulfonylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methanesulfonylphenyl)methylamine
  • (4-Methanesulfonylphenyl)methylamine
  • (4-Methanesulfonylphenyl)methylamine

Uniqueness

(4-Methanesulfonylphenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(4-methylsulfonylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-10-7-8-3-5-9(6-4-8)13(2,11)12/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSGUPZFOJUBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Methanesulfonyl-benzyl)-methyl-amine was synthesized starting from 1-bromomethyl-4-methanesulfonylbenzene and methylamine in a manner known to the skilled worker.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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